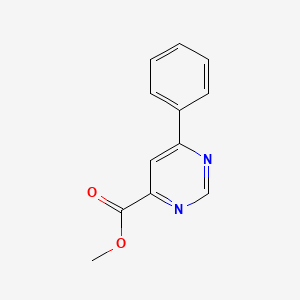

Methyl 6-phenylpyrimidine-4-carboxylate

Description

Contextualization within the Pyrimidine (B1678525) Chemical Class

Pyrimidine is a heterocyclic aromatic organic compound characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. britannica.commicrobenotes.comnewworldencyclopedia.org This fundamental structure is isomeric with two other diazines, pyrazine (B50134) and pyridazine. wikipedia.org The pyrimidine ring system is π-deficient, meaning the electron density in the ring is reduced, which influences its chemical reactivity. wikipedia.org This property makes electrophilic aromatic substitution more challenging compared to benzene (B151609), while facilitating nucleophilic aromatic substitution. newworldencyclopedia.orgwikipedia.org

The pyrimidine core is a cornerstone of biochemistry, most notably forming the structural basis for three of the five primary nucleobases in nucleic acids: cytosine (C), thymine (B56734) (T), and uracil (B121893) (U). britannica.comnewworldencyclopedia.org Thymine, cytosine, and uracil are essential components of DNA and RNA, playing a critical role in genetic coding and cellular function. newworldencyclopedia.orgjuniperpublishers.com The pyrimidine structure is also found in vitamin B1 (thiamine) and various other natural compounds. wikipedia.orgnih.gov Methyl 6-phenylpyrimidine-4-carboxylate is a synthetic derivative, where functional groups are attached to this core pyrimidine structure, specifically a phenyl group and a methyl ester.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 74647-38-4 |

| Molecular Formula | C12H10N2O2 |

| Molecular Weight | 214.22 g/mol |

Significance of Pyrimidine Derivatives as a Privileged Pharmacophore in Medicinal Chemistry and Beyond

The pyrimidine scaffold is recognized as a "privileged pharmacophore" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.netelsevierpure.com Its presence in the fundamental molecules of life, like nucleic acids, provides a basis for its interaction with various enzymes and receptors. mdpi.com Consequently, synthetic pyrimidine derivatives have been extensively developed as therapeutic agents for a multitude of diseases. nih.govorientjchem.orggsconlinepress.com

The versatility of the pyrimidine ring allows for the introduction of various substituents at different positions, which fine-tunes the molecule's biological activity. nih.gov This structural diversity has led to the development of drugs with a wide array of therapeutic applications:

Anticancer Agents : Pyrimidine derivatives are prominent in oncology. elsevierpure.comwisdomlib.org A classic example is 5-Fluorouracil, which functions as an antimetabolite, interfering with DNA synthesis in cancer cells. wisdomlib.org More recent targeted therapies, including tyrosine kinase inhibitors, also incorporate the pyrimidine core. mdpi.com

Antimicrobial Agents : This class includes antibacterial, antifungal, and antiviral drugs. wisdomlib.orgwjarr.com For instance, Trimethoprim is an antibacterial agent, and Flucytosine is an antifungal medication. orientjchem.orgwjarr.com Certain derivatives have also been investigated for their activity against HIV. orientjchem.org

Anti-inflammatory and Analgesic Agents : Some pyrimidine derivatives have demonstrated potent anti-inflammatory and pain-relieving properties. nih.govwisdomlib.org

Cardiovascular and Antihypertensive Agents : The structural framework of pyrimidines is also utilized in the development of drugs targeting cardiovascular conditions. juniperpublishers.comnih.gov

The widespread success and diverse biological activities of these derivatives underscore the importance of the pyrimidine nucleus in drug discovery and development. nih.govmdpi.com

| Drug Class | Example(s) | Therapeutic Use |

| Anticancer | 5-Fluorouracil, Imatinib | Treatment of various cancers |

| Antibacterial | Trimethoprim | Bacterial infections |

| Antifungal | Flucytosine | Fungal infections |

| Antiviral | Zidovudine (AZT) | HIV/AIDS |

| Anti-inflammatory | N/A | Inflammation and pain |

Positioning of this compound within the Contemporary Research Landscape

This compound is primarily recognized in the contemporary research landscape as a key synthetic intermediate. Its structure is a valuable scaffold for building more complex molecules, particularly in the field of medicinal chemistry and materials science.

Recent studies highlight its use in the synthesis of novel compounds with potential therapeutic activities. For example, derivatives of 6-phenylpyrimidine-4-carboxylic acid have been designed and synthesized as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in conditions like gout. nih.gov The core structure of this compound serves as a starting point for creating libraries of related compounds to be tested for various biological activities.

Furthermore, research into pyrimidine carboxamides for applications such as antitubercular agents often involves intermediates with a similar structural motif. nih.govacs.org The synthesis of these complex molecules frequently relies on the availability of versatile building blocks like this compound, which allow for systematic structural modifications to optimize biological efficacy. nih.gov Its role is therefore crucial in the early stages of drug discovery and development, enabling the exploration of new chemical space around the privileged pyrimidine core.

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

methyl 6-phenylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)11-7-10(13-8-14-11)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

RIHBEWGMRKBAOH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=NC(=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Selective Transformations of Pyrimidine 4 Carboxylates

De Novo Synthesis Approaches for the Pyrimidine (B1678525) Core

The construction of the pyrimidine ring system from acyclic precursors, known as de novo synthesis, is a fundamental strategy in heterocyclic chemistry. creative-proteomics.comnih.gov These methods typically involve the condensation of a three-carbon component with a nitrogen-containing fragment.

The most prevalent method for synthesizing the pyrimidine core involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a compound containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or an amidine. mdpi.combu.edu.eg

A classic approach is the Pinner synthesis , which utilizes the condensation of β-dicarbonyl compounds with amidines. mdpi.comslideshare.net For the synthesis of a 6-phenylpyrimidine derivative, a suitable β-keto ester like ethyl benzoylacetate would be a key precursor, reacting with an appropriate amidine.

Another widely employed method is the Biginelli reaction , a one-pot, three-component condensation of an aldehyde (e.g., benzaldehyde), a β-dicarbonyl compound (e.g., ethyl acetoacetate), and urea or thiourea. mdpi.commdpi.comrsc.org This reaction first yields a dihydropyrimidinone (DHPM), which can then be oxidized to the corresponding pyrimidine. nih.govrsc.org While the classic Biginelli reaction is a cornerstone, numerous modifications have been developed, including the use of microwave irradiation and various catalysts to improve yields and reaction times under solvent-free conditions. mdpi.comijpsr.com

The following table summarizes key condensation reactions for pyrimidine synthesis:

| Reaction Name | Precursors | Key Features |

| Pinner Synthesis | β-Dicarbonyl compounds (e.g., β-keto esters), Amidines | A versatile method for creating a variety of substituted pyrimidines. mdpi.comslideshare.net |

| Biginelli Reaction | Aldehyde, β-Dicarbonyl compound, Urea/Thiourea | A one-pot, multi-component reaction leading to dihydropyrimidinones, which are precursors to pyrimidines. mdpi.commdpi.com |

The carboxylate group at the 4-position of the pyrimidine ring can be introduced either during the initial ring formation or by subsequent modification of a pre-formed pyrimidine ring.

When using a β-keto ester like ethyl acetoacetate (B1235776) in a condensation reaction, the ester group is incorporated directly into the final pyrimidine structure. wikipedia.org If the corresponding pyrimidine-4-carboxylic acid is synthesized first, for instance, from the hydrolysis of a nitrile or ester precursor, it can then be converted to the methyl ester. researchgate.net This is typically achieved through Fischer esterification , where the carboxylic acid is treated with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com

Alternatively, direct carboxylation methods can be employed, although they are less common for this specific scaffold. Radical chemistry, such as the Minisci reaction, has been used for the alkoxycarbonylation of halopyrimidines to introduce an ester group at a specific position. ucla.edu

As mentioned, the Biginelli reaction is a primary route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). rsc.org These intermediates are crucial precursors for the synthesis of fully aromatic pyrimidines. The transformation involves an oxidation step to introduce the second double bond in the heterocyclic ring. nih.gov Various oxidizing agents can be employed for this dehydrogenation process, leading to the formation of the corresponding pyrimidinone. rsc.org

Further chemical modifications are then necessary to convert the pyrimidinone into the desired methyl 6-phenylpyrimidine-4-carboxylate. This often involves chlorination of the pyrimidinone to introduce a leaving group, followed by subsequent reactions to achieve the final structure.

Targeted Derivatization and Scaffold Elaboration

Once the pyrimidine-4-carboxylate core is established, further modifications can be made to introduce diverse functionalities and modulate the compound's properties.

The methyl carboxylate group is a versatile handle for further chemical transformations. solubilityofthings.com It can be hydrolyzed back to the carboxylic acid, which can then be converted to other esters or an amide through reaction with an appropriate alcohol or amine. solubilityofthings.comcdnsciencepub.com The carboxylic acid can also be activated, for example, by conversion to an acyl chloride, to facilitate these reactions. cdnsciencepub.comresearchgate.net Reduction of the ester or carboxylic acid can yield the corresponding primary alcohol, providing another point for diversification. imperial.ac.uk

The pyrimidine ring is considered π-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. wikipedia.orgnih.govslideshare.net This reactivity is enhanced by the presence of electron-withdrawing groups and can be exploited for the introduction of various substituents.

For targeted derivatization, a common strategy involves starting with a pyrimidine ring that has a good leaving group, such as a halogen (e.g., chlorine), at the desired position. researchgate.net For instance, a 2-chloro-6-phenylpyrimidine-4-carboxylate could serve as a versatile intermediate. This chloro-substituted precursor can readily react with a variety of nucleophiles, such as amines or thiols, to introduce new functional groups at the 2-position. nih.gov The regioselectivity of these reactions is generally high, with nucleophilic attack favored at the positions ortho and para to the ring nitrogens (positions 2, 4, and 6). stackexchange.com This approach allows for the systematic elaboration of the pyrimidine scaffold to generate libraries of compounds for various applications. nih.govnih.gov

Strategic Introduction of Aromatic and Heterocyclic Substituents (e.g., arylation, triazole incorporation)

The introduction of aromatic and heterocyclic moieties onto the pyrimidine-4-carboxylate core is a key strategy for modifying its physicochemical and biological properties. Palladium-catalyzed C-H arylation has emerged as a powerful tool for this purpose. A study on ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylates, a scaffold structurally similar to the subject compound, demonstrated a successful N-directed, photoredox-mediated C-H arylation. mdpi.comresearchgate.net This method allows for the regioselective introduction of phenyl groups at the ortho-position of the C2-connected phenyl ring. researchgate.net The reaction proceeds at room temperature under visible light irradiation, employing a palladium acetate (B1210297) catalyst and a ruthenium or iridium photoredox initiator. mdpi.com This approach highlights a sophisticated strategy for late-stage functionalization, creating a library of mono- and bis-phenyl derivatives. researchgate.net

The incorporation of heterocyclic systems, such as triazoles, is another significant strategy. While direct incorporation onto the "this compound" is not extensively documented, general synthetic routes are well-established for pyrimidine systems. These often involve the reaction of a pyrimidine precursor bearing a suitable functional group, such as a hydrazide, with reagents that form the triazole ring. For instance, pyrimidine-5-carbohydrazides can be treated with appropriate reagents to construct appended 1,2,4-triazole (B32235) rings, often facilitated by microwave irradiation. This modular approach allows for the fusion of the pyrimidine and triazole pharmacophores.

Core Modifications and Ring Annulation Strategies (e.g., pyrazolo, thieno, pyridopyrimidine, pyrimido-pyrimidines)

Modifying the pyrimidine core through ring annulation creates fused heterocyclic systems with diverse chemical properties. These strategies typically involve building a new ring onto the existing pyrimidine-4-carboxylate framework.

Pyrazolo[3,4-d]pyrimidines: The synthesis of this fused system often starts from a substituted pyrazole (B372694) which is then cyclized to form the pyrimidine ring, or vice-versa. nih.govnih.gov A common route involves the reaction of a 6-hydrazinouracil derivative (a pyrimidine) with reagents like phenylisocyanate to furnish the corresponding pyrazolo[3,4-d]pyrimidine. nih.gov Another approach uses 5-aminopyrazole-4-carboxylate derivatives which are cyclized with reagents like formamide, urea, or thiourea to yield the pyrazolo[3,4-d]pyrimidine core. princeton.edu

Thieno[2,3-d]pyrimidines: These bicyclic compounds are frequently synthesized starting from a substituted thiophene (B33073). researchgate.net A prevalent method is the cyclization of 2-aminothiophene-3-carboxylate derivatives. researchgate.net For instance, methyl 2-aminothiophene-3-carboxylate can be treated with urea, followed by chlorination with phosphoryl chloride, and subsequent reactions to yield a variety of substituted thieno[2,3-d]pyrimidines. researchgate.net While less common, routes starting from a pyrimidine could be envisaged, likely involving the construction of the thiophene ring onto a pre-functionalized pyrimidine-4-carboxylate.

Pyridopyrimidines: The synthesis of pyridopyrimidines can be achieved by constructing the pyridine (B92270) ring onto a pre-formed pyrimidine. researchgate.netnih.gov One method involves the reaction of a 5-formyl-4-aminopyrimidine derivative with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate, in the presence of an acid catalyst to yield the pyridopyrimidine core. researchgate.net The use of 4-amino-5-bromopyrimidines as starting materials is another established approach. nih.gov

Pyrimido-pyrimidines: These fused systems can be synthesized from suitably substituted pyrimidine precursors. For example, the reaction of 6-aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile with formic acid can lead to the formation of a pyrimido[4,5-d]pyrimidine (B13093195) derivative. researchgate.net Another strategy involves the reaction of a chalcone (B49325) derivative with guanidine (B92328) nitrate (B79036) to form a dihydropyrimidine, which is then further reacted with 2-bis(methylthio)methylene malononitrile (B47326) to construct the second pyrimidine ring, yielding a pyrimido[1,2-a]pyrimidine system. acs.org

Advanced Synthetic Techniques and Green Chemistry Protocols

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign techniques. The synthesis of pyrimidine-4-carboxylates and their derivatives has benefited significantly from these advancements.

Catalytic Approaches in C-C and C-X Bond Formation (e.g., Pd-catalyzed C-H arylation, Iron-catalyzed Kumada cross-coupling)

Catalytic C-C bond formation is central to the synthesis of aryl-substituted pyrimidines.

Pd-catalyzed C-H arylation: As previously mentioned, palladium-catalyzed C-H arylation is a state-of-the-art method for functionalizing pyrimidines. rsc.org A photoredox-mediated approach has been successfully applied to ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylates, demonstrating high regioselectivity for the ortho-position of the C2-phenyl ring. mdpi.comresearchgate.net This reaction proceeds under mild conditions (room temperature, visible light) and showcases the power of merging palladium catalysis with photoredox catalysis for complex molecule synthesis. mdpi.com

Iron-catalyzed Kumada cross-coupling: Iron catalysis offers a cost-effective and less toxic alternative to palladium for cross-coupling reactions. princeton.edu The iron-catalyzed Kumada cross-coupling, which pairs a Grignard reagent with an organic halide, is a powerful C-C bond-forming reaction. nih.gov While specific applications on this compound are not widely reported, the methodology has been successfully used for coupling aryl Grignard reagents with heteroaryl chlorides, such as 2-chloropyrazine. researchgate.net This suggests that a chloro-substituted pyrimidine-4-carboxylate could be a viable substrate for introducing various aryl groups using this environmentally benign catalytic system. researchgate.netnih.gov The reaction often utilizes simple iron salts like Fe(acac)₃ and may involve additives like TMEDA to control reactivity. researchgate.net

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has become a standard tool in organic synthesis for accelerating reaction rates and improving yields. semanticscholar.org The synthesis of pyrimidine derivatives is particularly amenable to this technique. researchgate.net For example, the one-pot, three-component synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates is significantly enhanced by microwave irradiation. nih.gov This method provides high yields (78–94%) in very short reaction times (3–6 minutes) without the need for a catalyst. nih.gov Similarly, the Biginelli condensation to form tetrahydropyrimidine (B8763341) derivatives can be efficiently carried out using microwave assistance, often leading to higher yields and shorter reaction times compared to conventional heating. foliamedica.bgresearchgate.net

Below is a table summarizing the enhanced efficiency of microwave-assisted synthesis for related pyrimidine derivatives.

| Product Type | Reactants | Conditions | Time | Yield (MW) | Yield (Conventional) | Reference |

| Pyrano[2,3-d]pyrimidine-6-carboxylates | Benzaldehyde derivatives, methylcyanoacetate, thio-barbituric acid | Water, 120 °C, 250 W | 3-6 min | 78-94% | 69-87% | nih.gov |

| Tetrahydropyrimidines | Aldehyde, Acetoacetanilide, N,N'-Dimethylurea | Ethanol | 22-24 min | Higher | Lower | foliamedica.bg |

| Pyrimido[4,5-d]pyrimidines | Benzaldehyde, Barbituric acid, Urea | Alumina (solid support) | seconds | Improved | Lower | researchgate.net |

Solvent-Free and Environmentally Benign Methodologies (e.g., mechanochemistry, green solvents like PEG-400)

Green chemistry principles encourage the reduction or elimination of hazardous solvents.

Mechanochemistry: Solvent-free synthesis using mechanochemical methods, such as ball-milling or grinding, represents a significant green advancement. mdpi.comnih.gov This technique has been successfully applied to the one-pot synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones from an aldehyde, malononitrile, and barbituric acid with quantitative yields, completely avoiding the use of solvents and catalysts. mdpi.com Similarly, various pyrimidine derivatives can be synthesized using a recyclable ZnO nanoparticle catalyst under solvent-free ball milling conditions. acs.org These methods are not only environmentally friendly but also simplify product isolation and workup procedures. mdpi.comacs.org

Green Solvents: When a solvent is necessary, the use of environmentally benign media is preferred. Polyethylene glycol (PEG-400) has been identified as an efficient, eco-friendly, and recyclable reaction medium for the synthesis of pyrimidine derivatives. rsc.org For instance, it has been used as both a solvent and catalyst in the synthesis of isoxazolyl pyrido[2,3-d]pyrimidines. figshare.comfigshare.com The use of PEG-400 offers operational simplicity, good to excellent yields, and the ability to recover and reuse the solvent, aligning with the principles of green chemistry. figshare.com

| Methodology | Product Type | Conditions | Key Advantage | Reference |

| Mechanochemistry (Ball-milling) | Pyrano[2,3-d]pyrimidines | Reactants ground together | Solvent-free, Catalyst-free, Quantitative yield | mdpi.comnih.gov |

| Green Solvent (PEG-400) | Pyrido[2,3-d]pyrimidines | Reactants in PEG-400, 90 °C | Recyclable solvent, Catalyst-free, High yields | figshare.com |

Advanced Spectroscopic and Structural Characterization of Pyrimidine Carboxylates

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis and Purity

Without access to primary spectral data from synthesis and characterization reports for this specific compound, any attempt to generate the required content would be speculative and fall outside the required standards of scientific accuracy.

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. By analyzing the absorption or scattering of radiation, specific functional groups and structural features can be identified.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When subjected to infrared radiation, molecules absorb energy at specific frequencies corresponding to their natural vibrational modes (e.g., stretching, bending). For Methyl 6-phenylpyrimidine-4-carboxylate, the IR spectrum reveals characteristic absorption bands that confirm its structure.

The key functional groups and their expected vibrational frequencies are:

Aromatic C-H Stretching: The vibrations associated with the C-H bonds on both the phenyl and pyrimidine (B1678525) rings typically appear as a group of weak to medium bands above 3000 cm⁻¹.

Ester Carbonyl (C=O) Stretching: This is one of the most prominent and easily identifiable peaks in the spectrum. The C=O stretch of the methyl carboxylate group is expected to produce a strong, sharp absorption band in the region of 1720-1740 cm⁻¹. This peak is a definitive indicator of the ester functionality.

Aromatic Ring Stretching (C=C and C=N): The pyrimidine and phenyl rings contain C=C and C=N double bonds. Their stretching vibrations give rise to a series of medium to strong absorption bands in the 1450-1650 cm⁻¹ region. researchgate.net These bands are characteristic of the aromatic heterocyclic system.

Ester C-O Stretching: The stretching vibrations of the C-O single bonds of the ester group typically result in two distinct bands. The C-O-C asymmetric stretch is usually found in the 1250-1300 cm⁻¹ range, while the symmetric stretch appears around 1100-1150 cm⁻¹. mdpi.com

C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the C-H bonds on the phenyl ring give rise to strong bands in the 690-900 cm⁻¹ region, the exact position of which can provide information about the substitution pattern of the ring.

The presence and position of these characteristic bands in an experimental IR spectrum provide conclusive evidence for the successful synthesis and presence of the key functional moieties within this compound.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | > 3000 | Weak to Medium |

| Ester C=O | Stretching | 1720 - 1740 | Strong, Sharp |

| Aromatic C=C & C=N | Ring Stretching | 1450 - 1650 | Medium to Strong |

| Ester C-O | Asymmetric Stretching | 1250 - 1300 | Strong |

| Phenyl C-H | Out-of-plane Bending | 690 - 770 | Strong |

Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to IR. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key difference is that vibrations causing a change in polarizability are Raman active, whereas vibrations causing a change in dipole moment are IR active.

For a molecule like this compound, Raman spectroscopy provides valuable information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. Key expected signals include:

Symmetric Ring Breathing Modes: The symmetric expansion and contraction of the phenyl and pyrimidine rings produce very strong and characteristic signals in the Raman spectrum, often observed around 1000 cm⁻¹ for the phenyl ring.

C=C and C=N Stretching: The aromatic ring stretching vibrations are also active in the Raman spectrum and appear in a similar region (1450-1650 cm⁻¹) as in the IR spectrum, though their relative intensities may differ.

Other Symmetric Stretches: Symmetrically substituted groups and skeletal C-C vibrations often show stronger signals in Raman than in IR.

By combining data from both IR and Raman spectroscopy, a more complete vibrational profile of the molecule can be constructed, allowing for a highly detailed and confident structural assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. elte.hu This technique is particularly useful for analyzing compounds with conjugated systems, such as this compound.

The structure of this compound features an extended system of π-electrons across the phenyl and pyrimidine rings, which are linked together. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule can absorb UV light, promoting electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. tanta.edu.eg

Two primary types of electronic transitions are expected for this compound:

π → π* Transitions: These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch The extensive conjugation in the molecule results in strong absorption bands, typically observed in the 250-300 nm range.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (the lone pairs on the nitrogen and oxygen atoms) to a π* anti-bonding orbital. uzh.ch These transitions are lower in energy and significantly weaker in intensity compared to π → π* transitions. They are often observed as a shoulder on the main absorption band or as a separate band at a longer wavelength (>300 nm).

The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. The UV-Vis spectrum serves as a fingerprint for the conjugated system and can be used for quantitative analysis.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and stereochemistry.

Planarity: The pyrimidine ring system is generally found to be nearly planar.

Dihedral Angle: The phenyl ring is typically twisted out of the plane of the pyrimidine ring. The dihedral angle between the mean planes of the two rings is a critical structural parameter, influenced by steric hindrance and crystal packing forces. nih.gov For example, in a related triazolopyrimidine, this angle was found to be 42.45°. researchgate.net

Conformation of the Ester Group: The methyl carboxylate group will adopt a specific conformation relative to the pyrimidine ring, which is also determined by steric and electronic factors.

A typical set of crystallographic data obtained from an X-ray diffraction experiment is presented in the table below, based on a representative pyrimidine derivative. researchgate.net

Table 2: Representative Crystallographic Data for a Phenyl-Substituted Pyrimidine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.322 |

| b (Å) | 8.1678 |

| c (Å) | 16.798 |

| β (°) | 92.111 |

| Volume (ų) | 1415.2 |

| Z (molecules/unit cell) | 4 |

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic techniques are essential tools in synthetic chemistry for separating components of a mixture. For the synthesis of this compound, Thin Layer Chromatography (TLC) and column chromatography are routinely employed. nih.govmdpi.com

Thin Layer Chromatography (TLC): TLC is a rapid and effective qualitative technique used primarily to monitor the progress of a reaction. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then placed in a chamber with a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it separates the components of the mixture based on their polarity. The starting materials, intermediates, and the final product will travel at different rates, resulting in distinct spots. By comparing the reaction mixture to spots of the pure starting materials, a chemist can determine when the reaction is complete. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given eluent system.

Column Chromatography: Once the reaction is complete, column chromatography is used for the purification of the crude product on a preparative scale. This technique operates on the same principles as TLC but on a much larger scale. The crude mixture is loaded onto the top of a glass column packed with a stationary phase, typically silica gel. An eluent, often the same or a similar solvent system identified through TLC, is then passed through the column. The components of the mixture move through the column at different rates, allowing them to be separated and collected in individual fractions. This process effectively removes unreacted starting materials, by-products, and other impurities, yielding pure this compound. The purity of the collected fractions is typically verified again by TLC.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are used to determine stable molecular structures and predict various spectroscopic and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently employed for this purpose, often showing excellent correlation with experimental data for organic molecules. nih.govsamipubco.com

For related tetrahydropyrimidine (B8763341) structures, geometry optimization is typically performed using basis sets like 6-311G(d,p) or 6-311++G(2d,p). researchgate.netscielo.org.mx These calculations yield optimized geometrical parameters, including bond lengths and angles, which provide a detailed three-dimensional portrait of the molecule. researchgate.netjacsdirectory.com For instance, in a study on a similar compound, 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, DFT calculations revealed that the benzene (B151609) ring is planar, while the tetrahydropyrimidine ring is non-planar. jacsdirectory.com

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C10-C12 | 1.3602 Å |

| Bond Length | C13-O20 | 1.2168 Å |

| Bond Length | C11-O26 | 1.2161 Å |

| Bond Angle | C2-C1-C6 | 120.2966° |

| Bond Angle | N21-C11-N23 | 113.3341° |

DFT is also instrumental in exploring the electronic properties through Frontier Molecular Orbital (FMO) analysis. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. scielo.org.mxnih.gov This energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govajchem-a.com A large energy gap suggests high stability and low reactivity. samipubco.com

Furthermore, DFT calculations are used to predict vibrational spectra (Infrared and Raman). nih.govnih.gov The calculated vibrational frequencies, after scaling with an appropriate factor, generally show good agreement with experimental FTIR and FT-Raman spectra, aiding in the assignment of vibrational modes. nih.govajchem-a.com Molecular Electrostatic Potential (MEP) maps can also be generated to identify electrophilic and nucleophilic sites on the molecule. scielo.org.mxjacsdirectory.com

Alongside DFT, ab initio methods like the Hartree-Fock (HF) method are utilized for structural calculations. nih.gov While DFT methods include electron correlation, HF provides a baseline by treating it in an averaged way. Comparing the results from both DFT and HF methods using the same basis set (e.g., 6-31G*) can provide a more comprehensive understanding of the molecule's geometry. nih.gov Studies on analogous compounds show that predicted geometries from both methods can successfully reproduce experimental structural parameters, though results may be influenced by intermolecular interactions present in the solid state. nih.gov These high-level calculations serve to validate the results obtained from DFT and contribute to a more accurate depiction of the molecular structure.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is crucial for understanding the potential biological activity of compounds like phenylpyrimidine derivatives by modeling their interactions with specific protein targets. researchgate.net

Docking studies have been performed on a variety of pyrimidine (B1678525) derivatives to explore their potential as inhibitors for different enzymes and receptors. researchgate.netnih.gov For example, pyrimidine compounds have been docked into the active sites of targets such as dihydrofolate reductase (DHFR), protein tyrosine phosphatase (PTP1B), and various kinases like PI3Kα and c-Met. samipubco.comresearchgate.netnih.govmdpi.com

The primary goal of these simulations is to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the target's active site. mdpi.comnih.gov The results are often quantified by a docking score or binding energy, which estimates the binding affinity. researchgate.net These predictions help in understanding the structural basis for a compound's activity and can guide the design of new derivatives with improved potency and selectivity. nih.govmdpi.com

| Compound Class | Protein Target | Key Interactions Observed | Reference |

|---|---|---|---|

| Dihydropyrimidine Derivatives | Human Dihydrofolate Reductase (DHFR) | Good binding affinity and low binding energy. | researchgate.net |

| Phenylpyrimidine-carboxamides | c-Met Kinase | Binding within the kinase domain. | nih.gov |

| Pyrido[1,2-a]pyrimidine-3-carboxylate | Carbonic Anhydrase I | Formation of stable complexes with active site residues. | mdpi.com |

| Tetrahydropyrimidine Derivatives | Dihydrofolate Reductase (DHFR) | Analysis of binding interactions. | samipubco.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.commdpi.com The fundamental principle is that the structural features of a molecule determine its physicochemical properties, which in turn dictate its biological activity. nih.gov

In QSAR studies, molecular descriptors that quantify various aspects of a molecule's structure—such as size, shape, lipophilicity, and electronic properties—are calculated. jocpr.com These descriptors are then used to develop a regression or classification model that can predict the activity of new, untested compounds. mdpi.comnih.gov This technique is invaluable in drug discovery for prioritizing compounds for synthesis and testing, thereby saving time and resources. jocpr.commdpi.com For pyrimidine derivatives, QSAR models can help identify the key structural requirements for a specific biological effect, guiding the optimization of lead compounds to enhance potency and selectivity. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.govmdpi.com MD simulations calculate the trajectory of atoms and molecules over time, providing insights into conformational changes and the stability of the ligand-protein complex. nih.govsemanticscholar.org

Prediction of Chemical Reactivity and Regioselectivity

Computational chemistry provides powerful tools for predicting the chemical reactivity and regioselectivity of organic molecules. rsc.org As established through DFT calculations, the FMO theory is a key component in this prediction. nih.gov The HOMO and LUMO orbitals are directly involved in chemical reactions; the HOMO acts as an electron donor and the LUMO as an electron acceptor. The energy gap between them is a measure of the molecule's excitability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps further elucidate reactivity by visualizing the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scielo.org.mx This information is critical for predicting how the molecule will interact with other reagents. nih.gov For complex reactions, computational models can calculate the activation energies for different possible reaction pathways, allowing for the prediction of the most likely product, thereby determining the regioselectivity of a reaction. nih.gov Machine learning techniques are also emerging as powerful tools for predicting the regioselectivity of enzymatic and chemical reactions. wur.nl

Structure Activity Relationship Sar Studies for Pyrimidine Based Scaffolds

Systematic Exploration of Substituent Effects on Pyrimidine-4-carboxylate Analogues

Systematic investigation into the impact of various substituents on the 6-phenylpyrimidine-4-carboxylate core has yielded significant insights into the structural requirements for biological activity. Research has primarily focused on modifications at the C2 and C6 positions of the pyrimidine (B1678525) ring and on the phenyl ring at the C6 position.

One key area of exploration has been the substitution on the phenyl ring. Studies on a series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives, which share a similar core structure, have demonstrated that the nature and position of substituents on the 6-phenyl ring significantly modulate inhibitory activity against enzymes like xanthine (B1682287) oxidase. nih.gov For instance, the introduction of electron-withdrawing groups, such as halogens, or electron-donating groups, such as alkyl or alkoxy groups, at different positions on the phenyl ring has been shown to alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with target proteins.

Specifically, the position of the substituent on the phenyl ring plays a pivotal role. A substituent at the para position of the phenyl ring has often been found to be more favorable for activity compared to ortho or meta positions. This suggests that the binding pocket of the target enzyme may have a specific spatial orientation that accommodates substitution at the para position more effectively.

Furthermore, modifications at other positions of the pyrimidine ring have been explored. For example, the presence of a small alkyl group at the C5 position has been shown to enhance potency in some analogues, although this can sometimes be accompanied by a decrease in solubility. nih.gov Conversely, alterations to the core pyrimidine structure itself, such as replacing it with other heterocyclic rings, often lead to a significant loss of activity, highlighting the importance of the pyrimidine scaffold.

The following table summarizes the effects of various substituents on the 6-phenyl ring of pyrimidine-4-carboxylate analogues on their inhibitory activity, with data extrapolated from studies on closely related scaffolds. nih.gov

| Compound ID | R (Substituent on Phenyl Ring) | IC₅₀ (µM) |

| 1 | H | 1.25 |

| 2 | 4-CH₃ | 0.88 |

| 3 | 4-OCH₃ | 0.75 |

| 4 | 4-F | 0.56 |

| 5 | 4-Cl | 0.43 |

| 6 | 4-Br | 0.38 |

| 7 | 3-Cl | 0.92 |

| 8 | 2-Cl | 1.15 |

Correlation of Structural Modifications with Biological Potency and Selectivity

The biological potency and selectivity of 6-phenylpyrimidine-4-carboxylate derivatives are intricately linked to their structural features. A clear correlation has been observed between specific molecular modifications and the resulting biological activity.

The electronic nature of the substituents on the 6-phenyl ring is a critical determinant of potency. Generally, the presence of electron-withdrawing groups, particularly halogens, at the para position of the phenyl ring tends to enhance inhibitory activity. nih.gov This suggests that these groups may be involved in favorable electronic interactions, such as hydrogen bonding or halogen bonding, with the active site of the target enzyme. For example, a 4-chloro or 4-bromo substituent often results in a lower IC₅₀ value compared to an unsubstituted phenyl ring. nih.gov

In contrast, the effect of electron-donating groups is more variable. While a para-methoxy group has been shown to be beneficial for activity, a para-methyl group can have a less pronounced effect. nih.gov The size and lipophilicity of the substituents also play a significant role. Bulky groups at the ortho position of the phenyl ring can lead to a decrease in activity, likely due to steric hindrance that prevents optimal binding to the target.

Selectivity is another crucial aspect that can be modulated through structural modifications. By fine-tuning the substituents on the pyrimidine and phenyl rings, it is possible to achieve selectivity for a specific biological target over others. For instance, in the development of kinase inhibitors, subtle changes to the scaffold can significantly alter the selectivity profile, leading to inhibitors that target a specific kinase with high affinity while sparing others.

The following table illustrates the correlation between the electronic properties of substituents on the 6-phenyl ring and the resulting biological potency. nih.gov

| Substituent at para-position | Electronic Effect | Potency Trend |

| -H | Neutral | Baseline |

| -CH₃ | Electron-donating (weak) | Moderate increase |

| -OCH₃ | Electron-donating (strong) | Significant increase |

| -F | Electron-withdrawing (moderate) | Significant increase |

| -Cl | Electron-withdrawing (strong) | High increase |

| -Br | Electron-withdrawing (strong) | Highest increase |

Identification of Key Pharmacophoric Features and Binding Motifs

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For the 6-phenylpyrimidine-4-carboxylate scaffold, several key pharmacophoric features have been identified that are crucial for its interaction with various biological targets.

A typical pharmacophore model for this class of compounds includes:

A hydrogen bond acceptor: The nitrogen atoms in the pyrimidine ring are key hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site of target enzymes.

A hydrophobic aromatic ring: The 6-phenyl group serves as a critical hydrophobic feature that often occupies a hydrophobic pocket within the binding site. The nature and substitution pattern of this ring can significantly influence binding affinity.

An additional hydrogen bond acceptor/donor: The carboxylate group at the C4 position can act as both a hydrogen bond acceptor and, in its protonated form, a hydrogen bond donor. This group is often involved in anchoring the molecule within the active site.

An optional hydrophobic feature: Substituents on the phenyl ring can provide additional hydrophobic interactions, further enhancing binding affinity.

Molecular docking studies have helped to elucidate the binding motifs of these compounds. For instance, in the context of xanthine oxidase inhibition, the pyrimidine core has been shown to interact with key residues in the molybdenum-pterin center of the enzyme, while the substituted phenyl ring extends into a more hydrophobic region of the active site. nih.gov The planarity of the pyrimidine ring and the rotational freedom of the phenyl group are also important for achieving an optimal binding conformation.

Rational Design Principles for Modulating Bioactivity

The insights gained from SAR studies and pharmacophore modeling have laid the foundation for the rational design of novel 6-phenylpyrimidine-4-carboxylate derivatives with improved biological activity. Several key design principles have emerged:

Scaffold Hopping and Core Modification: While the pyrimidine core is generally considered essential, minor modifications or the exploration of bioisosteric replacements can sometimes lead to improved properties. However, significant changes to the core often result in a loss of activity, emphasizing the importance of this scaffold.

Substitution on the Phenyl Ring: The 6-phenyl ring is a prime location for modification to enhance potency and selectivity. The introduction of small, electron-withdrawing groups at the para position is a common strategy to improve activity.

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, structure-based drug design approaches can be employed. This involves using computational tools to design molecules that fit precisely into the active site of the target, maximizing favorable interactions and minimizing steric clashes. This approach allows for a more targeted and efficient drug discovery process.

By applying these rational design principles, researchers can systematically modify the Methyl 6-phenylpyrimidine-4-carboxylate scaffold to develop new chemical entities with enhanced therapeutic potential.

Mechanistic Investigations of Biological Activity of Pyrimidine Carboxylate Analogues

Enzyme Inhibition and Modulatory Studies

Pyrimidine (B1678525) carboxylate analogues have demonstrated inhibitory activity against several classes of enzymes, highlighting their potential as therapeutic agents. The nature and position of substituents on the pyrimidine ring play a crucial role in determining both the potency and selectivity of these interactions. nih.gov

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, largely due to its structural resemblance to the purine (B94841) ring of ATP, enabling it to interact with the hinge region of kinase active sites. rsc.org Fused pyrimidine systems, in particular, have been extensively studied as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cellular proliferation and a target in cancer therapy. frontiersin.org

Derivatives of pyrimidine have been investigated as inhibitors of cholinesterases, enzymes critical for the breakdown of the neurotransmitter acetylcholine (B1216132). Both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are targets for therapies aimed at treating neurodegenerative conditions like Alzheimer's disease. nih.gov

Studies on pyrimidine amide derivatives have shown that they can act as weak to moderate inhibitors of both AChE and BChE. mdpi.com For example, a series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were designed and evaluated as potential AChE inhibitors. nih.gov One of the most potent compounds in this series, compound 10q, demonstrated an IC50 value of 0.88 µM against AChE, with weaker activity against BChE (IC50 = 10.0 µM), indicating a preference for AChE. nih.gov Kinetic studies suggested a mixed-type inhibition mode, implying interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov In another study, pyridine (B92270) amide derivatives showed more potent inhibition towards eqBChE than their corresponding pyrimidine amide counterparts. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected Pyrimidine Analogues

| Compound | Target Enzyme | Inhibitory Activity (IC50/Ki) | Inhibition Type | Reference |

|---|---|---|---|---|

| Compound 10q (A pyrimidine-5-carboxamide derivative) | Acetylcholinesterase (AChE) | IC50 = 0.88 ± 0.78 µM | Mixed-type | nih.gov |

| Compound 10q (A pyrimidine-5-carboxamide derivative) | Butyrylcholinesterase (BChE) | IC50 = 10.0 ± 1.30 µM | N/A | nih.gov |

| Pyridine Amide Derivative 12 | Butyrylcholinesterase (eqBChE) | Ki = 2.988 ± 0.190 µM | Competitive | mdpi.com |

| Pyridine Amide Derivative 14 | Butyrylcholinesterase (eqBChE) | Ki = 0.621 ± 0.043 µM | Competitive | mdpi.com |

Pyrimidine analogues are foundational to a class of drugs known as antimetabolites, which interfere with the synthesis of nucleic acids. nih.gov These compounds bear a strong structural resemblance to endogenous pyrimidines like uracil (B121893) and cytosine, allowing them to compete with natural metabolites for critical enzymes in the nucleotide biosynthesis pathway. nih.gov

A key enzyme in this pathway is thymidylate synthase (TS), which is the sole de novo source for producing deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.gov Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and can trigger cell death. wikipedia.org While direct inhibitory data for Methyl 6-phenylpyrimidine-4-carboxylate on these specific enzymes is limited, the general mechanism for pyrimidine antimetabolites involves their cellular uptake and metabolic conversion into fraudulent nucleotides. These fraudulent nucleotides can then either inhibit key enzymes directly or be incorporated into DNA or RNA, leading to cytotoxicity. nih.gov The regulation of the de novo pyrimidine biosynthesis pathway itself is subject to feedback inhibition by end-products like UDP and UTP, which inhibit the enzyme carbamoyl (B1232498) phosphate (B84403) synthetase II. youtube.comyoutube.com

Target Identification and Deconvolution of Molecular Mechanisms

Beyond direct enzyme inhibition, pyrimidine carboxylate analogues engage with other crucial protein targets, modulating their function and downstream signaling cascades.

The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G protein-coupled receptor highly expressed in the forebrain and is a promising therapeutic target for cognitive deficits seen in Alzheimer's disease and schizophrenia. nih.gov Targeting allosteric sites on these receptors offers a strategy to achieve greater subtype selectivity compared to orthosteric ligands. nih.govnih.gov

A class of compounds structurally very similar to this compound, the 6-phenylpyrimidin-4-ones, have been identified as potent positive allosteric modulators (PAMs) of the M1 mAChR. nih.govnih.gov These PAMs can enhance the receptor's response to the endogenous agonist, acetylcholine (ACh). nih.gov Pharmacological profiling of these compounds has revealed a range of activities, from those with both high intrinsic efficacy (acting as agonists themselves) and PAM activity to those with robust PAM activity but no detectable agonism. acs.org The pendant moiety attached to the core scaffold is crucial for determining the allosteric binding affinity and the degree of direct agonistic efficacy. nih.govnih.gov

Table 2: Allosteric Modulatory Activity of Selected 6-Phenylpyrimidin-4-one Analogues at the M1 mAChR

| Compound | Allosteric Affinity (pKi) | Cooperativity with ACh (ΔpEC50) | Intrinsic Agonism (% of ACh Max) | Reference |

|---|---|---|---|---|

| BQCA (Reference Compound) | 6.20 ± 0.05 | 1.14 ± 0.06 | 81 ± 4 | nih.govnih.gov |

| Compound 2 (Parent Compound) | 6.10 ± 0.03 | 1.13 ± 0.05 | 75 ± 3 | nih.govnih.gov |

| Compound 9i | 6.41 ± 0.04 | 1.12 ± 0.04 | 47 ± 2 | nih.govnih.gov |

| Compound 13 | 5.81 ± 0.05 | 1.12 ± 0.07 | 67 ± 4 | nih.govnih.gov |

Small GTPases of the Rho family, including Cell division cycle 42 (CDC42) and RhoJ, are critical molecular switches that regulate numerous cellular processes such as cytoskeletal arrangement, cell migration, and cell cycle progression. scbt.com Overexpression of CDC42 GTPases is linked to multiple tumor types, making them appealing targets for anticancer drug design. nih.gov

A novel class of trisubstituted pyrimidine inhibitors has been developed to specifically block the interaction between CDC42 and its downstream effectors, such as p21-activated protein kinases (PAKs). nih.govacs.org These inhibitors, like the lead compound ARN22089, bind to an allosteric pocket on CDC42. nih.gov Molecular modeling suggests that the phenyl group at the C6 position of the pyrimidine ring acts as an anchor point for binding within this hydrophobic pocket. nih.gov The development of these inhibitors demonstrates that pyrimidine scaffolds can effectively disrupt protein-protein interactions, offering a different mechanistic approach from traditional active site inhibition. nih.govacs.org

Transcription Factors and Stress Response Pathways (e.g., ATF4, NF-kB)

While direct studies on this compound's effect on transcription factors like ATF4 and NF-κB are not presently available, the broader class of compounds involving pyrimidine structures has been implicated in cellular stress responses. Stress conditions can activate adaptive responses controlled by the unfolded protein response (UPR) and the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov These pathways can be triggered by various chemical compounds. nih.gov

The transcription factor Activating Transcription Factor 4 (ATF4) is a key player in cellular stress responses. nih.gov It is activated by signals such as endoplasmic reticulum stress and oxidative stress. nih.gov ATF4 regulates a wide range of cellular processes, including immune cell modulation, and can shift from promoting cell survival to inducing apoptosis under persistent stress. nih.gov

The NF-κB pathway is central to inflammation and immunity, regulating the activity of a family of five transcription factors. nih.gov There is significant crosstalk between the UPR, involving factors like ATF4, and the NF-κB pathways. nih.gov This interaction allows for the fine-tuning of cellular stress responses. For instance, a functional interaction has been observed where ATF4 can influence the nuclear translocation and promoter binding of the p65 subunit of NF-κB, linking metabolic stress to the NF-κB chromatin response. nih.gov

Given the established role of various heterocyclic compounds in modulating these pathways, it is a plausible area of future research to investigate whether this compound can influence the expression or activity of ATF4 and NF-κB, thereby affecting cellular stress and inflammatory responses.

Pathways of Action in Antimicrobial Contexts (e.g., DNA/RNA synthesis interference, cell-wall homeostasis disruption)

The antimicrobial potential of pyrimidine derivatives has been an active area of research. nih.gov While specific studies on this compound are limited, related pyrimidine analogues have demonstrated antimicrobial activities. For example, a series of 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles showed notable antibacterial activity, particularly against Gram-positive bacteria. nih.gov

Potential antimicrobial mechanisms of action for such compounds could involve several pathways:

Interference with DNA/RNA Synthesis: Some antibiotics function by disrupting the helical structure of DNA, leading to its fragmentation and subsequent cell death. youtube.com Others can inhibit RNA synthesis, thereby halting protein production. youtube.com

Disruption of Cell-Wall Homeostasis: The bacterial cell wall is a critical structure for survival, and its synthesis is a common target for antibiotics. youtube.com Some compounds act by inhibiting the enzymes responsible for creating the peptide cross-links in the peptidoglycan layer of the cell wall, leading to cell lysis. youtube.com Mechanistic studies on some novel phenyltriazole derivatives have shown that they can target bacterial cell wall integrity by binding to penicillin-binding proteins. nih.govresearchgate.net

Future investigations could explore if this compound exhibits antimicrobial properties and, if so, whether it acts through interference with nucleic acid synthesis or by disrupting cell wall integrity.

Cellular Mechanism Studies (e.g., cell cycle effects, apoptosis induction)

The impact of pyrimidine derivatives on cell cycle progression and apoptosis is a significant area of interest in anticancer research. Although direct evidence for this compound is not available, studies on other substituted pyrimidines and related heterocyclic compounds provide insights into potential mechanisms.

For instance, certain quinolin-2(1H)-one derivatives have been shown to induce cell cycle arrest in the G2/M phase, which is accompanied by the induction of apoptosis. researchgate.net This is often confirmed through methods like fluorescence-activated cell sorting (FACS) analysis, Hoechst staining to observe apoptotic bodies, and caspase-3 activation assays. researchgate.net Similarly, some benzo[h]chromeno[2,3-d]pyrimidine derivatives have been found to cause cell cycle arrest, primarily in the G1 phase, and induce apoptosis in human breast cancer cell lines. nih.gov

The induction of apoptosis is a key mechanism for many anticancer agents. Investigations into benzofuran (B130515) derivatives have shown that they can trigger apoptosis through both receptor-mediated and mitochondrial pathways. mdpi.com The process of apoptosis can be detected and quantified using techniques such as Annexin V-FITC and propidium (B1200493) iodide staining followed by flow cytometry. mdpi.com

Therefore, a potential avenue for future research would be to assess the effects of this compound on the cell cycle of various cell lines and to determine if it can induce apoptosis, and through which specific molecular pathways.

Emerging Research Directions and Future Perspectives for Methyl 6 Phenylpyrimidine 4 Carboxylate

Development of Next-Generation Analogues with Tailored Biological Profiles

The core structure of Methyl 6-phenylpyrimidine-4-carboxylate offers a versatile template for the design of next-generation analogues with precisely engineered biological activities. Research is increasingly focused on modifying the phenyl and pyrimidine (B1678525) rings to optimize interactions with specific biological targets, leading to enhanced potency and selectivity.

Key strategies in developing these analogues include:

Structure-Activity Relationship (SAR) Studies: As seen in the development of antitubercular agents, systematic modifications of the pyrimidine core and its substituents allow for the mapping of a detailed SAR. nih.gov For instance, the substitution at the C2 and C4 positions of the pyrimidine ring can be fine-tuned to improve efficacy against specific biological targets. nih.gov

Bioisosteric Replacement: The ester group in this compound can be replaced with other functional groups, such as amides or five-membered heterocycles like oxadiazoles, to modulate physicochemical properties. adrenomedullin-1-12-human.com This approach aims to improve parameters like metabolic stability and cell permeability while maintaining or enhancing biological activity. adrenomedullin-1-12-human.com

Target-Specific Design: Analogues are being designed to inhibit specific enzymes or receptors implicated in disease. For example, phenylpyrimidine derivatives have been investigated as potent and selective JAK3 antagonists for treating rheumatoid arthritis and as FLT-3 kinase inhibitors for anticancer applications. tandfonline.comhep.com.cn The design process often involves creating compounds that can form specific interactions, such as covalent bonds with key residues like cysteine in the target protein. tandfonline.comresearchgate.net

Hybrid Molecule Synthesis: The pyrimidine-carboxylate framework can be combined with other pharmacophores to create hybrid molecules with dual or synergistic activities. This approach has been explored by creating hybrids of quinoline-4-carboxylic acids and pyrimidines to develop enhanced lactate (B86563) dehydrogenase (LDH) inhibitors. mdpi.com

The goal is to generate a library of compounds with diverse pharmacological profiles, moving beyond initial discoveries to create optimized drug candidates for a range of therapeutic areas, including oncology, inflammation, and infectious diseases. mdpi.comgsconlinepress.com

Integration of Advanced Synthetic and Computational Methodologies

Progress in the field of pyrimidine derivatives is increasingly driven by the synergy between advanced synthetic techniques and powerful computational tools. These integrated approaches accelerate the discovery-design-synthesis cycle, enabling more efficient and rational development of novel compounds.

Advanced Synthetic Methodologies: Modern synthetic chemistry offers several innovative strategies to improve the efficiency, yield, and environmental footprint of pyrimidine synthesis.

Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes and often improves yields compared to conventional heating methods. nih.govnih.gov It has been successfully applied to the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine-6-carboxylate derivatives in water, highlighting its alignment with green chemistry principles. nih.govnih.gov

Solid-Phase Synthesis (SPS): SPS allows for the systematic and rapid construction of libraries of pyrimidine derivatives. This methodology, often utilizing polystyrene-derived supports, is highly amenable to automation and purification, making it a cornerstone of combinatorial chemistry for drug discovery. acs.org

Multicomponent Reactions (MCRs): MCRs enable the synthesis of complex, highly functionalized pyrimidine derivatives in a single step from three or more starting materials. This approach is valued for its high atom economy and experimental simplicity. nih.gov

Late-Stage Functionalization: Emerging methods focus on modifying complex molecules, like peptides containing serine, at a late stage. These techniques can transform existing scaffolds into novel noncanonical residues, offering an efficient strategy for generating analogue libraries without requiring de novo synthesis. acs.org

Computational Methodologies: In silico methods are indispensable for predicting the properties of new molecules, understanding their biological interactions, and guiding synthetic efforts.

| Computational Technique | Application in Pyrimidine Research | Reference(s) |

| Pharmacophore Modeling | Identifies essential structural features (e.g., hydrogen bond donors, hydrophobic groups) required for biological activity against a specific target, such as JAK3 kinase. | tandfonline.comresearchgate.net |

| 3D-QSAR | Develops quantitative structure-activity relationship models to predict the biological activity of newly designed compounds based on their 3D structure. | tandfonline.comresearchgate.net |

| Molecular Docking | Simulates the binding of a ligand to the active site of a target protein (e.g., FLT-3 kinase, soybean lipoxygenase), predicting binding affinity and interaction modes. | hep.com.cnmdpi.comekb.eg |

| Molecular Dynamics (MD) | Simulates the movement of a protein-ligand complex over time to confirm the stability of the predicted interactions. | tandfonline.comresearchgate.net |

| MM/GBSA | A method used to calculate the binding free energy of a protein-ligand complex, providing a more accurate estimation of binding affinity. | tandfonline.comresearchgate.net |

The integration of these methodologies allows researchers to design molecules with a higher probability of success, reducing the time and resources spent on synthesizing and testing less promising candidates. tandfonline.commdpi.com

Exploration of Supramolecular Interactions and Assembly

The study of supramolecular chemistry, which focuses on non-covalent interactions, is a burgeoning area for pyrimidine derivatives. The arrangement of these molecules in the solid state, governed by interactions like hydrogen bonding and π-π stacking, is crucial for crystal engineering and the design of new materials. tandfonline.com The carboxylate and pyrimidine moieties in this compound provide key sites for these interactions.

Research in this area has revealed several key findings:

Hydrogen Bonding and Synthons: Hydrogen bonds are a primary driving force in the assembly of pyrimidine derivatives. tandfonline.com The interaction between carboxylic acid groups and the nitrogen atoms of the pyrimidine ring frequently leads to the formation of predictable supramolecular patterns, known as synthons. nih.govnih.gov The R₂²(8) ring motif is a particularly common and robust heterosynthon formed through N-H···O hydrogen bonds. nih.govnih.goviucr.org

π-π Stacking: The aromatic nature of both the phenyl and pyrimidine rings facilitates π-π stacking interactions, which play a significant role in stabilizing the crystal structures of these compounds. tandfonline.comnih.gov

Advanced Characterization: Techniques such as single-crystal X-ray diffraction are fundamental for elucidating the precise three-dimensional arrangement of molecules. nih.govtandfonline.com Furthermore, Hirshfeld surface analysis is used to investigate and quantify the various intermolecular interactions within the crystal packing, providing insights into the contributions of different contact types (e.g., H···H, O···H, C···H). tandfonline.comtandfonline.com

Chiral Self-Assembly: By incorporating chiral components, such as amino acid spacers, lipophilic pyrimidine derivatives can be guided to form chiral self-assemblies. nih.gov These assemblies can create higher-order structures like helical nanofibers, which are probed using techniques like circular dichroism (CD) spectroscopy. nih.gov

The predictable nature of these non-covalent interactions allows for a crystal engineering approach, where specific solid-state architectures can be designed to achieve desired physical and chemical properties. tandfonline.com

| Type of Interaction | Description | Common Motif/Feature | Reference(s) |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | R₂²(8) ring motif | tandfonline.comnih.govnih.goviucr.org |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Stabilizes crystal packing | tandfonline.comnih.gov |

| Other Weak Interactions | Includes C-H···O, C-H···π, and C-H···Cl interactions. | Contribute to overall molecular structure stability | tandfonline.comnih.gov |

Potential Applications in Advanced Materials Science

The versatile electronic and structural properties of the pyrimidine core position its derivatives as promising candidates for applications in advanced materials science. nbinno.com While traditionally explored for their biological activity, pyrimidines are gaining attention for their utility in organic electronics and optics.

Future research directions in this area include:

Luminescent Materials: Arylpyrimidines have been studied for their fluorescent properties. researchgate.net By modifying the substituents on the pyrimidine and phenyl rings, the emission wavelength and quantum yield can be tuned, making them suitable for use as emitters in Organic Light Emitting Diodes (OLEDs). researchgate.net

Photovoltaic Materials: The electron-accepting nature of the pyrimidine ring makes it a useful component in molecules designed for photovoltaic applications, such as dyes for dye-sensitized solar cells (DSSCs). researchgate.net

Non-Linear Optical (NLO) Materials: Molecules with extended π-conjugated systems that include a pyrimidine ring can exhibit significant NLO properties. researchgate.net These materials are of interest for applications in telecommunications and optical computing. researchgate.net

Building Blocks for Complex Architectures: The defined geometry and reactive sites of compounds like this compound make them valuable building blocks for creating larger, functional molecular systems and polymers with unique properties. nbinno.com

The ability to synthesize a wide array of derivatives allows for the fine-tuning of optical and electronic properties, paving the way for the development of novel, high-performance organic materials. researchgate.net

Academic Aspects of Intellectual Property and Patent Landscape within Pyrimidine Research

The intellectual property landscape for pyrimidine derivatives is active and expansive, reflecting their immense therapeutic potential. A significant number of patents have been filed, particularly in the last decade, underscoring the intense interest from both academic and industrial researchers in this heterocyclic scaffold. tmu.edu.tw

Key trends in the patent landscape include:

Focus on Oncology: A substantial portion of recent patents for pyrimidine derivatives focuses on their application as anticancer agents. tmu.edu.tw These patents often claim compounds that target specific kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are critical in cell cycle regulation and cancer progression. nih.govgoogle.com

Broad Scaffolds and Markush Structures: Patents frequently claim a broad genus of pyrimidine compounds, defined by a general "Markush" structure. This strategy allows inventors to protect not only specific synthesized compounds but also a wide range of structurally related analogues that could be developed in the future. google.com

Therapeutic Indications: Beyond cancer, patents cover a wide array of diseases, including non-malignant proliferative conditions like atherosclerosis and psoriasis, as well as inflammatory and infectious diseases. nih.govgoogle.com

Method of Use and Formulation Claims: In addition to claiming new chemical entities, patents also protect methods of using these compounds to treat specific diseases and pharmaceutical compositions or formulations containing them. google.com

The high volume of patent filings, especially in recent years, indicates that pyrimidine-based compounds remain a highly competitive and promising area for drug discovery and development. tmu.edu.tw This robust patent activity highlights the perceived value and future potential of scaffolds like this compound as starting points for novel therapeutics.

Q & A

What are the primary synthetic routes for Methyl 6-phenylpyrimidine-4-carboxylate, and how are reaction conditions optimized?

Basic Question

The synthesis typically involves cyclocondensation or Biginelli-like reactions. For example, a pyrimidine ring can be formed using substituted aldehydes, β-keto esters, and thioureas/amidines under acidic conditions. Evidence from similar pyrimidine derivatives highlights the use of phosphoryl chloride (POCl₃) for chlorination steps , while cyclization reactions may employ ethanol or acetonitrile as solvents with catalytic HCl . Optimization focuses on temperature control (e.g., reflux at 80–110°C), stoichiometric ratios of reactants, and purification via column chromatography.

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Question

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions on the pyrimidine ring and ester group. Aromatic protons typically appear at δ 7.2–8.5 ppm, while methyl ester groups resonate near δ 3.8–4.0 ppm .

- FTIR : Peaks at ~1700 cm⁻¹ (C=O ester) and ~1600 cm⁻¹ (C=N pyrimidine) validate functional groups .

- HPLC-MS : For purity assessment and molecular ion ([M+H]⁺) identification .

How is X-ray crystallography applied to resolve the crystal structure of this compound?

Advanced Question

Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker D8 Venture diffractometer. Data refinement employs SHELXL for small-molecule structures, which handles twinned data and high-resolution refinement . Molecular visualization uses ORTEP-3 to generate thermal ellipsoid plots, critical for analyzing bond angles and torsion angles (e.g., pyrimidine ring planarity) . Discrepancies in unit cell parameters between experimental and computational models are resolved using the Olex2 interface .

How do researchers evaluate the biological activity of this compound derivatives?

Advanced Question

Derivatives are screened for antibacterial or enzyme-inhibitory activity via:

- MIC assays : Against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .

- Kinase inhibition assays : ATP-competitive binding studies with fluorescence polarization .

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., DHFR, kinases) .

What strategies address contradictions in crystallographic data versus computational modeling?

Advanced Question

Discrepancies in bond lengths/angles between SCXRD and DFT calculations are analyzed by:

- Validating hydrogen bonding networks using Mercury CSD .

- Adjusting refinement parameters in SHELXL for disordered regions .

- Comparing torsion angles (e.g., C5—C6—C11—C12 = −43.6° experimental vs. −45.2° calculated) to identify steric strain .

How is regioselectivity achieved during functionalization of the pyrimidine ring?

Advanced Question

Regioselective substitutions (e.g., at C4 vs. C6) are controlled by:

- Directing groups : Electron-withdrawing substituents (e.g., Cl) guide nucleophilic attack to specific positions .

- Catalytic systems : Pd-mediated cross-coupling (Suzuki, Buchwald-Hartwig) for arylations at C6 .

- Protection/deprotection : Temporary blocking of reactive sites using Boc or Fmoc groups .

What stability challenges arise during storage and handling, and how are they mitigated?

Basic Question

The compound is sensitive to hydrolysis (ester group) and light. Best practices include:

- Storage under inert gas (N₂/Ar) at −20°C.

- Use of amber glass vials to prevent photodegradation.

- Hazardous byproducts (e.g., chlorinated intermediates) require segregation and professional disposal .

How do computational methods enhance SAR studies for pyrimidine derivatives?

Advanced Question

Structure-Activity Relationship (SAR) analysis employs:

- QSAR models : Built using Gaussian09 for electronic descriptors (HOMO/LUMO, dipole moments) .

- MD simulations : GROMACS to assess binding stability in enzyme pockets over 100-ns trajectories .

- Pharmacophore mapping : Discovery Studio to identify critical hydrogen-bond acceptors (e.g., pyrimidine N1) .

What mechanistic insights explain its activity in pharmacological targets?

Advanced Question

Hypothesized mechanisms include:

- Kinase inhibition : Competitive binding at the ATP pocket via π-π stacking (phenyl ring) and hydrogen bonding (carboxylate) .

- Antimicrobial action : Disruption of bacterial cell wall synthesis by targeting Mur ligases .

- Cytotoxicity : ROS generation in cancer cells, validated via flow cytometry .

How are reaction yields improved in multi-step syntheses?

Basic Question

Optimization strategies include:

- Stepwise monitoring : TLC or LC-MS to identify intermediates .

- Catalyst screening : Triethylamine or DMAP for esterification steps .